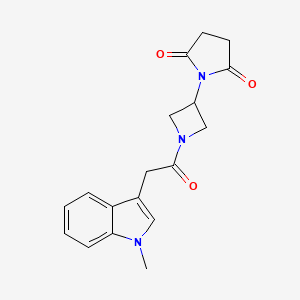

![molecular formula C26H31N5O3S B2866009 1-[4-(2-甲氧基苯基)哌嗪-1-基]-2-[4-(氧杂环-2-基甲基氨基)喹唑啉-2-基]硫代乙酮 CAS No. 913505-75-6](/img/structure/B2866009.png)

1-[4-(2-甲氧基苯基)哌嗪-1-基]-2-[4-(氧杂环-2-基甲基氨基)喹唑啉-2-基]硫代乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

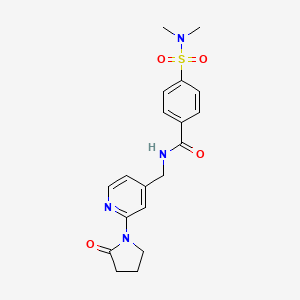

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone is a useful research compound. Its molecular formula is C26H31N5O3S and its molecular weight is 493.63. The purity is usually 95%.

BenchChem offers high-quality 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和抗癌活性

研究表明,苯并喹唑啉酮的氨基和硫代衍生物(包括与所述化学物质在结构上相关的化合物)已被合成并评估其潜在的抗癌活性。一项研究报告称,一种特定化合物对 HT29 和 HCT116 细胞系表现出显着的抗癌活性,表明此类化合物在癌症治疗中的潜在治疗应用 (Nowak 等人,2015)。

药理特性

喹唑啉类化合物(包括与所述化合物结构相似的化合物)已被合成并表征其药理特性。一项研究强调了此类化合物对 α1-肾上腺素能受体的拮抗特性,表明其在治疗与 α1-肾上腺素能受体相关的疾病(例如高血压或前列腺疾病)中的潜在应用 (Chueh 等人,2002)。

降压作用

对喹唑啉衍生物(包括具有哌嗪和甲氧基苯基基团的化合物)的研究探索了它们的潜在降压作用。研究表明,此类化合物可以在动物模型中诱导血压和心率呈剂量依赖性降低,表明它们在开发新的降压药中的潜在用途 (Tsai 等人,2001)。

抗肿瘤和抗病毒剂

一些喹唑啉衍生物已被合成并测试其抗肿瘤和抗病毒活性。研究结果表明,某些化合物表现出广谱抗肿瘤活性和中等的抗 HIV-1 效力,突出了它们作为癌症和 HIV 治疗中治疗剂的潜力 (El-Sherbeny 等人,2003)。

缓蚀

喹唑啉-4(3H)-酮衍生物已被研究其作为酸性环境中低碳钢缓蚀剂的有效性。研究表明,此类化合物可以显着减少腐蚀,表明在开发新的缓蚀剂用于工业用途方面的应用 (Chen 等人,2021)。

作用机制

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate . This can have therapeutic effects in the treatment of various disorders .

生化分析

Biochemical Properties

It is known that compounds with similar structures have shown affinity for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Cellular Effects

Based on its structural similarity to other compounds, it may interact with alpha1-adrenergic receptors, influencing various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone is not well established. Compounds with similar structures have been found to interact with alpha1-adrenergic receptors, potentially influencing their activation or blockade . This interaction could lead to changes in gene expression and cellular function.

Metabolic Pathways

Compounds with similar structures have been found to interact with alpha1-adrenergic receptors, which are involved in numerous metabolic processes .

属性

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O3S/c1-33-23-11-5-4-10-22(23)30-12-14-31(15-13-30)24(32)18-35-26-28-21-9-3-2-8-20(21)25(29-26)27-17-19-7-6-16-34-19/h2-5,8-11,19H,6-7,12-18H2,1H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOXXOFJPHIIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCC5CCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[4-({3-[(3,4-dimethylphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2865928.png)

![4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2865932.png)

![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2865933.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide](/img/structure/B2865936.png)

![N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2865942.png)

![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)